molecular formula C9H10Br2N2 B1450602 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide CAS No. 1803592-13-3

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide

Cat. No. B1450602
M. Wt: 306 g/mol
InChI Key: JFKWWXKTPIXJAB-UHFFFAOYSA-N
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Description

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide (6-Bromo-3,5-DMPH) is a synthetic chemical compound that has been used in a wide variety of scientific research applications. It is a highly soluble bromide salt of the 6-bromo-3,5-dimethylimidazo[1,2-a]pyridine (6-Bromo-3,5-DMP) base. This compound has been used in a variety of chemical synthesis and biological research methods, due to its unique properties. In

Scientific Research Applications

Chemical Synthesis and Modification

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide and its derivatives serve as key intermediates in chemical synthesis. Simonov et al. (1973) described the bromination and nitration of benzo[1,2-d:3,4-d′]diimidazole derivatives, showcasing the reactivity of similar compounds in chemical transformations. Similarly, the work by Abdel‐Latif et al. (2019) demonstrated the use of related pyrazolo[3,4-b]pyridine derivatives as precursors in constructing new polyheterocyclic ring systems, highlighting their potential in synthetic chemistry. Furthermore, Gui et al. (2020) developed an ultrasound-promoted and Na2CO3-mediated regioselective bromination method for imidazo[1,2-a]pyridines, emphasizing the versatility of these compounds in synthesis protocols (Simonov et al., 1973), (Abdel‐Latif et al., 2019), (Gui et al., 2020).

Medicinal Chemistry and Drug Design

The derivatives of 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide are instrumental in medicinal chemistry. Jabri et al. (2023) synthesized novel 6-bromo-imidazo[4,5-b]pyridine derivatives and evaluated their potential as tyrosyl-tRNA synthetase inhibitors through molecular docking studies, indicating the role of such compounds in drug discovery. In addition, compounds like 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been synthesized and assessed for their antimycobacterial activity, as detailed by Jadhav et al. (2016) and Moraski et al. (2011), underlining their therapeutic potential (Jabri et al., 2023), (Jadhav et al., 2016), (Moraski et al., 2011).

Material Science and Corrosion Inhibition

Compounds structurally related to 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide have been investigated for their applicability in material science. For instance, Saady et al. (2021) explored the use of imidazo[4,5-b]pyridine derivatives in inhibiting mild steel corrosion, demonstrating their potential as corrosion inhibitors. This signifies the versatility of these compounds beyond the realms of pharmaceuticals into industrial applications (Saady et al., 2021).

Advanced Polymer Synthesis

The structural motifs of 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide are also pertinent in the field of polymer chemistry. Monmoton et al. (2008) synthesized hyperbranched poly[bis(alkylene)pyridinium]s using derivatives like 3,5-bis(bromomethyl)pyridine hydrobromide, indicating the utility of these compounds in creating novel polymeric materials with specific properties (Monmoton et al., 2008).

properties

IUPAC Name

6-bromo-3,5-dimethylimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2.BrH/c1-6-5-11-9-4-3-8(10)7(2)12(6)9;/h3-5H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKWWXKTPIXJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(=C(C=C2)Br)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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